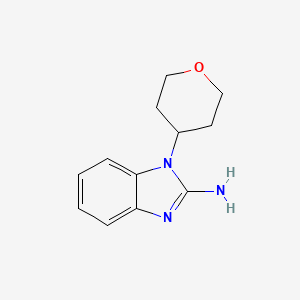![molecular formula C10H18N2O3 B7556804 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid, also known as CPAA, is a synthetic amino acid that has been extensively studied for its potential applications in scientific research. CPAA is a non-proteinogenic amino acid, meaning it is not naturally occurring in proteins, but it can be incorporated into proteins using genetic code expansion techniques.
Aplicaciones Científicas De Investigación
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has been used in a variety of scientific research applications, including protein engineering, drug discovery, and bioconjugation. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be incorporated into proteins using genetic code expansion techniques, allowing for the introduction of new chemical functionalities into proteins. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has also been used as a building block for the synthesis of peptidomimetics and small molecule inhibitors.
Mecanismo De Acción
The mechanism of action of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is not well understood, but it is thought to act as a molecular probe for studying protein structure and function. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be used to introduce structural changes into proteins, allowing for the investigation of protein-protein interactions and enzymatic activity.
Biochemical and Physiological Effects:
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has been shown to have minimal effects on protein structure and function, making it a useful tool for studying protein-protein interactions and enzymatic activity. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has also been shown to be non-toxic and non-immunogenic, making it a safe and effective tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is its ability to introduce new chemical functionalities into proteins, allowing for the investigation of protein structure and function. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is also non-toxic and non-immunogenic, making it a safe and effective tool for scientific research. One limitation of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is its synthetic nature, which can make it difficult and expensive to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for the use of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid in scientific research. One area of interest is the development of new peptidomimetics and small molecule inhibitors using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid as a building block. Another area of interest is the investigation of protein-protein interactions and enzymatic activity using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid as a molecular probe. Finally, the development of new genetic code expansion techniques using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid could lead to the introduction of new chemical functionalities into proteins, allowing for the creation of novel protein-based materials and therapeutics.
Métodos De Síntesis
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. One common method involves the coupling of N-Boc-L-2-cyclopropylalanine with N-Fmoc-L-lysine followed by deprotection and coupling with the side chain of L-lysine. The resulting product is then deprotected and purified to obtain 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid.
Propiedades
IUPAC Name |
2-[[2-(cyclopropylamino)-2-oxoethyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-3-8(10(14)15)11-6-9(13)12-7-4-5-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMTWZDHTLKSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NCC(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)

